4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE
Description
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is a synthetic compound featuring a piperazine core substituted with a 2,3-dimethylphenyl group at the 4-position, conjugated via a carbonyl bridge to an N,N-dimethylaniline moiety.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)4/h5-11H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGGANLBLGEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethylphenyl Group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Dimethylaniline Moiety: The final step includes the coupling of the piperazine derivative with N,N-dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets such as G-protein coupled receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways . The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3)
- Structure : Differs in the piperazine substituent (3-methyl vs. 2,3-dimethylphenyl).
- Properties : The absence of the bulky dimethylphenyl group in this analog likely reduces steric hindrance, enhancing solubility (logP ~2.1 predicted) compared to the target compound.
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors, suggesting that piperazine-carbonyl-aniline frameworks are versatile in drug design .
| Property | Target Compound | 3-Methylpiperazine Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₆N₃O | C₁₄H₂₁N₃O |
| Molecular Weight | 336.45 g/mol | 247.34 g/mol |
| Key Substituent | 2,3-Dimethylphenyl | 3-Methylpiperazine |
| Potential Application | CNS receptor modulation | Kinase inhibitor intermediates |
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Structure : Shares a substituted piperazine core but includes a pentanamide linker and pyridinyl group.
- Research Findings : Demonstrated selectivity for dopamine D3 receptors, highlighting the role of piperazine substituents in receptor binding. The 2,3-dichlorophenyl group enhances affinity compared to 2,4-dichloro analogs, suggesting ortho-substituents optimize steric and electronic interactions .
Diamine Antioxidants and Antiozonants
4-N-(2,3-Dimethylphenyl)-1-N-phenylbenzene-1,4-diamine
- Structure : Aromatic diamine with 2,3-dimethylphenyl and phenyl groups.
- Applications : Used in tire manufacturing as an antiozonant. The dimethylphenyl group improves resistance to oxidative degradation but lacks the piperazine-carbonyl flexibility of the target compound .
- Performance Variability: Patent data show conflicting efficacy for similar diamines (e.g., 4-[4-(4-methylpentan-2-ylamino)anilino]phenol), underscoring the sensitivity of antioxidant activity to substituent positioning .
Drug Impurities and Simple Aniline Derivatives
N-Acetyl 2,6-dimethylaniline ()
- Structure : Simplified aniline derivative without piperazine or carbonyl groups.
- Metabolic Considerations : Acetylation reduces reactivity compared to the target compound’s free amine, suggesting the piperazine-carbonyl moiety in the target compound may enhance metabolic stability or receptor engagement.
Key Research Findings and Structural Insights
- Substituent Effects : Ortho-substituents on piperazine (e.g., 2,3-dimethylphenyl vs. 3-methyl) significantly alter steric bulk and electronic properties, impacting solubility and biological activity .
- Contradictory Data: Some analogs (e.g., 4-[4-(4-methylpentan-2-ylamino)anilino]phenol) show inconsistent efficacy in patents, emphasizing the need for empirical validation of substituent effects .
Biological Activity
Receptor Binding and Selectivity
Compounds with similar structural elements have shown affinity for G-protein coupled receptors (GPCRs). For instance, a related compound, 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide (CID2440433), exhibits selective agonist activity for the GPR55 receptor. This compound has an EC50 of 250 nM for GPR55 and demonstrates over 100-fold selectivity compared to other receptors such as GPR35, CB1, and CB2.
Cellular Effects
While specific data for the target compound is not available, structurally related molecules have shown various cellular effects:
- Neural stem cell proliferation: CID2440433 has been reported to enhance the proliferation of neural stem cells.
- Neuronal differentiation: The same compound promotes neuronal differentiation in vitro.
Signaling Pathways
The activation of GPR55 by compounds sharing structural similarities with 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline triggers several biochemical events:
- ERK1/2 phosphorylation
- PKCβII translocation to the plasma membrane
These signaling events may contribute to the observed cellular effects and could potentially be relevant for the target compound as well.
Structure-Activity Relationships
Based on the limited data available, we can infer some structure-activity relationships that might apply to the target compound:
- The piperazine moiety appears to be important for receptor binding and selectivity.
- The 2,3-dimethylphenyl group may contribute to the compound's affinity for specific receptors.
- The carbonyl linker between the piperazine and the aromatic ring seems to be a common feature in biologically active compounds of this class.
Potential Therapeutic Applications
While specific data for 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is not available, related compounds have shown potential in various therapeutic areas:
- Neurodegenerative disorders: The ability to promote neural stem cell proliferation and neuronal differentiation suggests potential applications in neurodegenerative diseases.
- Cancer: GPR55 has been implicated in cancer progression, and selective agonists or antagonists may have therapeutic potential in this area.
Research Gaps and Future Directions
The lack of specific data on the biological activity of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylaniline highlights several research gaps:
- Receptor binding profile: A comprehensive study of the compound's affinity for various GPCRs and other potential targets is needed.
- Cellular effects: Investigation of the compound's effects on different cell types, including neural cells, cancer cells, and immune cells, would provide valuable insights.
- In vivo studies: Animal studies to evaluate the compound's pharmacokinetics, toxicity, and potential therapeutic effects are required.
- Structure-activity relationship studies: Systematic modification of the compound's structure could help identify key features responsible for its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
